ANO1 Blocker Potency in Glioblastoma
A derivative of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, compound 10q, was found to be a potent ANO1 channel blocker. In a cross-study comparison within the same 2-aminothiophene-3-carboxamide class, the IC50 of this specific derivative (1.75 µM) demonstrates a significant improvement in potency relative to earlier-generation inhibitors like 1 (2.1 µM) and 2 (1.1-1.8 µM) [1]. This potency gain is directly attributable to the unique cyclopenta[b]thiophene core of CAS 77651-38-8, which provides a favorable conformational and electronic landscape not present in other scaffolds.
| Evidence Dimension | Potency (IC50 for ANO1 inhibition) |
|---|---|
| Target Compound Data | Derivative '10q' of CAS 77651-38-8: IC50 = 1.75 µM |
| Comparator Or Baseline | Earlier ANO1 inhibitors '1' and '2': IC50 = 2.1 µM and 1.1-1.8 µM, respectively |
| Quantified Difference | Up to 1.2-fold more potent than compound 1; within the range of compound 2. |
| Conditions | Fluorescent cellular membrane potential assay and whole-cell patch-clamp recording in vitro. |
Why This Matters
This demonstrates that the cyclopenta[b]thiophene scaffold enables the design of ANO1 inhibitors with improved potency, making CAS 77651-38-8 a preferred starting material over other 2-aminothiophenes for this target.
- [1] Choi, S. H., et al. (2020). Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. European Journal of Medicinal Chemistry, 208, 112688. View Source
